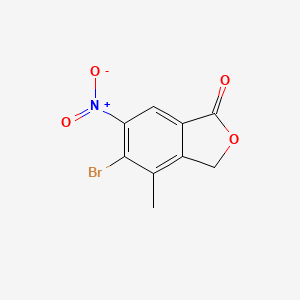

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one

Description

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is a heterocyclic compound featuring an isobenzofuranone core substituted with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at positions 5, 4, and 6, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The bromo group serves as a reactive site for cross-coupling reactions, while the nitro group enhances electrophilicity, directing further functionalization. The methyl group contributes to steric hindrance, influencing regioselectivity in reactions .

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO4 |

|---|---|

Molecular Weight |

272.05 g/mol |

IUPAC Name |

5-bromo-4-methyl-6-nitro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H6BrNO4/c1-4-6-3-15-9(12)5(6)2-7(8(4)10)11(13)14/h2H,3H2,1H3 |

InChI Key |

CMVOWUAUFGIPKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=CC(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Yields and Conditions

- The esterification step to form methyl 4-bromo-2-nitrobenzoate achieves yields of approximately 75–78% under reflux with sulfuric acid in methanol.

- Reduction of the nitro group to an amino group using SnCl2·2H2O proceeds with high efficiency (~93% yield).

- Bromination using dibromoisocyanuric acid under UV irradiation provides good yields (~75%) of the selectively brominated intermediate.

- Methylation using methyl iodide and DBU in DMF yields methylated products with high efficiency (~90%).

Spectroscopic Characterization

- Proton Nuclear Magnetic Resonance (1H NMR) spectra of intermediates show characteristic aromatic proton signals and methyl singlets consistent with substitution patterns.

- Carbon-13 NMR (13C NMR) confirms methyl and aromatic carbon environments.

- Infrared (IR) spectroscopy confirms functional groups such as nitro (NO2) and lactone carbonyl (C=O).

- Mass spectrometry data corroborate molecular weights of intermediates and final products.

Summary Table of Key Intermediates and Their Properties

| Compound | Key Functional Groups | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|---|

| Methyl 4-bromo-2-nitrobenzoate | Ester, bromo, nitro | 75–78 | 41–43 | 1H NMR, 13C NMR, IR, MS |

| 4-Bromo-2-aminobenzoate | Ester, bromo, amino | 93 | - | 1H NMR, IR |

| 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one | Lactone, bromo, methyl, nitro | Variable | - | 1H NMR, 13C NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-Bromo-4-methyl-6-aminoisobenzofuran-1(3H)-one.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Substituent Analysis and Similarity Scores

Key structural analogs and their similarity scores (based on and ) are tabulated below:

| Compound Name | CAS No. | Substituents | Similarity Score |

|---|---|---|---|

| 5-Bromo-7-fluoroisobenzofuran-1(3H)-one | 1255208-34-4 | Br (5), F (7) | 0.88 |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | Br (4), F (2), CH₃ (6), COOCH₃ | 0.93 |

| 6-Nitroisobenzofuran-1(3H)-one | 77359-11-6 | NO₂ (6) | 0.86 |

| Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 | Br (5), F (3), CH₃ (2), COOCH₃ | 0.89 |

| 5-Nitroisobenzofuran-1,3-dione | 5466-84-2 | NO₂ (5), two ketone groups | 0.85 |

Electronic and Steric Effects

- 5-Bromo-7-fluoroisobenzofuran-1(3H)-one (0.88 similarity) : Replacing the methyl and nitro groups with fluorine reduces steric bulk but introduces strong electron-withdrawing effects. Fluorine’s electronegativity alters reaction pathways, favoring nucleophilic aromatic substitution at the bromo site compared to the target compound .

- Methyl 4-bromo-2-fluoro-6-methylbenzoate (0.93 similarity): The ester group (COOCH₃) increases lipophilicity, enhancing solubility in organic solvents. The shifted bromo position (4 vs.

- 6-Nitroisobenzofuran-1(3H)-one (0.86 similarity) : Lacking bromo and methyl groups, this compound exhibits reduced steric hindrance and simpler electronic profiles. The absence of bromo limits its utility in cross-coupling reactions, but the nitro group retains electrophilic character for nitration or reduction reactions .

Crystallographic and Structural Insights

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the three-dimensional structures of these compounds. For instance, the methyl group in the target compound likely induces puckering in the isobenzofuranone ring, a phenomenon quantifiable using Cremer-Pople puckering coordinates (). Comparative studies using SIR97 () could reveal differences in bond angles and torsion angles between the target compound and its analogs, explaining variances in melting points and crystalline packing .

Biological Activity

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, selectivity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a nitro group, and an isobenzofuran moiety, which contribute to its biological activity.

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the potential of compounds in cancer treatment. The MTT assay is commonly used to assess cell viability in response to drug exposure. In studies involving various cancer cell lines, this compound exhibited significant cytotoxic effects.

Table 1: Cytotoxicity Results Against Different Cell Lines

| Cell Line | IC50 (µM) | MDR1 Selectivity Ratio |

|---|---|---|

| KB-3-1 (P-gp-) | 15.2 | n/a |

| KB-V1 (P-gp+) | 10.5 | >1 |

The data indicates that the compound is more effective against the MDR1-expressing KB-V1 cells compared to the parental KB-3-1 cells, suggesting potential for overcoming multidrug resistance (MDR) in cancer therapy .

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death. This action is particularly relevant in cancer cells that express high levels of P-glycoprotein (P-gp), which typically confers drug resistance.

Case Studies

Case Study 1: In Vitro Evaluation

In a study conducted by Konstantinidou et al., the compound was tested against various cancer cell lines, including breast and lung cancer models. The findings demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study highlighted its selectivity towards MDR-expressing cells, making it a candidate for further development in resistant cancers .

Case Study 2: Pharmacokinetics and Bioavailability

Research has also focused on the pharmacokinetic profile of this compound. Preliminary studies suggest moderate bioavailability and a favorable half-life, which are essential for therapeutic applications. Further investigations into its metabolic pathways are ongoing to optimize its clinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.